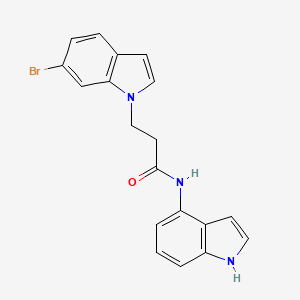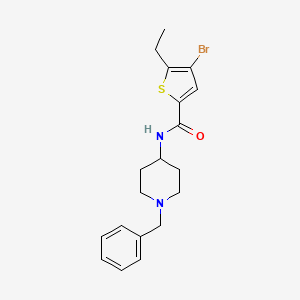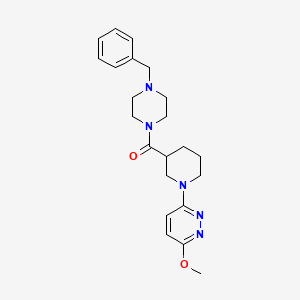![molecular formula C21H21ClN4O B10979831 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide](/img/structure/B10979831.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, followed by their coupling through appropriate linkers.
Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Indole Intermediate: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a propyl linker, which can be achieved using reagents like carbodiimides (e.g., EDCI) in the presence of catalysts like HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzimidazole and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The benzimidazole and indole moieties can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental validation.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Clemizole, etonitazene, omeprazole
Indole Derivatives: Indole-3-acetic acid, tryptophan, serotonin
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality can provide a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.
属性
分子式 |
C21H21ClN4O |
|---|---|
分子量 |
380.9 g/mol |
IUPAC 名称 |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloroindol-1-yl)propanamide |
InChI |
InChI=1S/C21H21ClN4O/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-21(27)23-11-3-6-20-24-17-4-1-2-5-18(17)25-20/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,27)(H,24,25) |
InChI 键 |
NMQICOPVFYHZPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CCN3C=CC4=C3C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979750.png)
![N-(3,3-diphenylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10979759.png)



![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B10979794.png)
![3-(4-chlorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10979801.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10979802.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10979818.png)
![methyl (1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)acetate](/img/structure/B10979824.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979827.png)
![3-tert-butyl-6-(2-methyl-1,3-thiazol-4-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B10979834.png)